molecular formula C10H11BN2O3 B8337562 3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid

3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid

Cat. No. B8337562
M. Wt: 218.02 g/mol
InChI Key: XIOBRYLICIVMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid is a useful research compound. Its molecular formula is C10H11BN2O3 and its molecular weight is 218.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Cyclopropylamino)benzo[d]isoxazol-7-ylboronic acid

Molecular Formula

C10H11BN2O3

Molecular Weight

218.02 g/mol

IUPAC Name

[3-(cyclopropylamino)-1,2-benzoxazol-7-yl]boronic acid

InChI

InChI=1S/C10H11BN2O3/c14-11(15)8-3-1-2-7-9(8)16-13-10(7)12-6-4-5-6/h1-3,6,14-15H,4-5H2,(H,12,13)

InChI Key

XIOBRYLICIVMET-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C(=NO2)NC3CC3)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylmagnesium chloride (2.0 M in tetrahydrofuran, 2.83 mL, 5.7 mmol) was added dropwise over 20 minutes to a stirred solution of N-cyclopropyl-7-iodobenzo[d]isoxazol-3-amine (preparation 22 g, 0.50 g, 1.7 mmol) in tetrahydrofuran (10 mL) at −10° C. The mixture was stirred for 1 hour at 0° C. then triisopropyl borate (1.15 mL, 5.0 mmol) was added dropwise over 10 minutes and the mixture was stirred for 1 hour at 0° C. Then, the mixture was warmed to room temperature and stirred overnight. Water was then added, the mixture was cooled by means of an ice-water bath and the pH was adjusted to 1 with 2M aqueous hydrochloric acid. The mixture was extracted with ethyl acetate and the organic layer was washed with brine, dried (MgSO4) and evaporated. The residue was triturated with diethyl ether and the solid was filtered and dried to give the title compound (140 mg, 39%) as a white solid.
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
39%

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